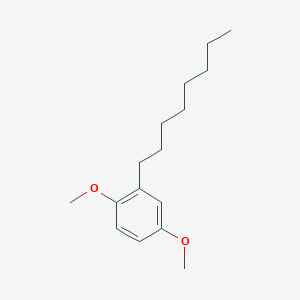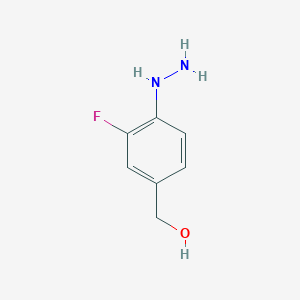![molecular formula C13H15NO B14063913 1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one is a spirocyclic compound characterized by a unique structure where an indene moiety is fused with a pyrrolidine ring
Métodos De Preparación
The synthesis of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline . This reaction affords the spirocyclic compound in moderate yields. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions for these reactions include the use of strong acids or bases, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one exerts its effects involves interactions with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one can be compared with other spirocyclic compounds, such as:
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design due to its three-dimensional structure and biological activity.
Indane-1,3-dione: Applied in medicinal chemistry and organic electronics.
The uniqueness of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one lies in its specific fusion of indene and pyrrolidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1'-methylspiro[1,2-dihydroindene-3,5'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C13H15NO/c1-14-12(15)7-9-13(14)8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Clave InChI |
XILFWPPNQMHZFV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCC12CCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



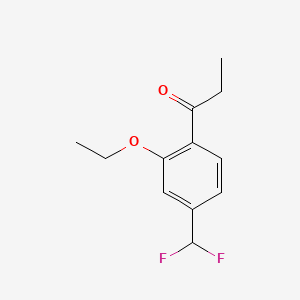
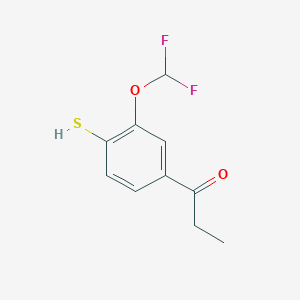
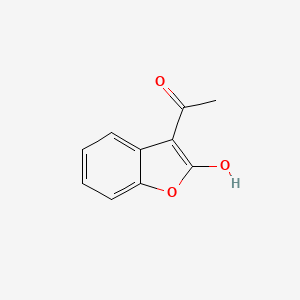
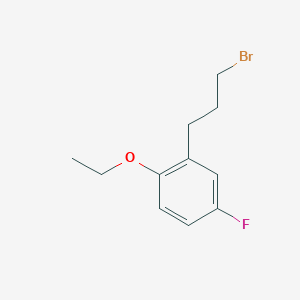
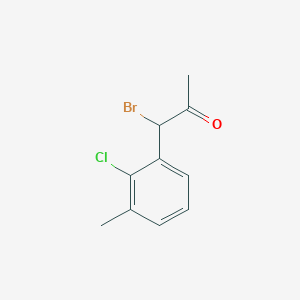
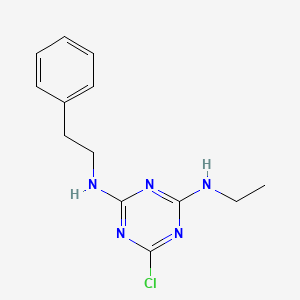
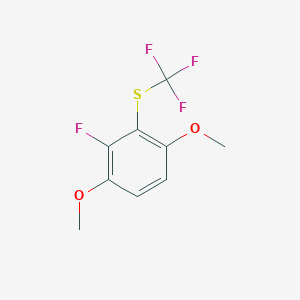
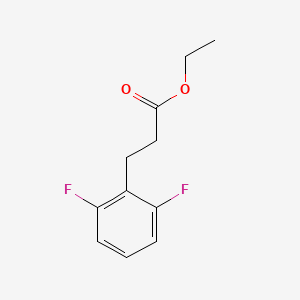
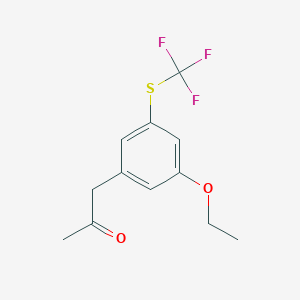
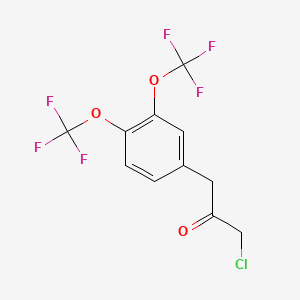
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
